molecular formula C5H4BrNO B120221 2-Bromo-5-hydroxypyridine CAS No. 55717-45-8

2-Bromo-5-hydroxypyridine

Cat. No.: B120221
CAS No.: 55717-45-8
M. Wt: 174 g/mol
InChI Key: PTEFNEALEPSHLC-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxypyridine is a pyridine derivative with the molecular formula C5H4BrNO. It is a white to almost white crystalline powder that is slightly soluble in water. This compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Mechanism of Action

Target of Action

It is used as an active pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is incorporated into.

Mode of Action

The mode of action of 2-Bromo-5-hydroxypyridine is primarily through its role as a reagent in chemical reactions. It is used in coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines . This suggests that its mode of action is largely dependent on the specific reactions it is involved in.

Biochemical Pathways

It is used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that it may play a role in the synthesis of complex organic compounds.

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption and distribution in biological systems

Result of Action

The molecular and cellular effects of this compound are not directly stated in the available literature. As an active pharmaceutical intermediate, its effects would likely depend on the specific drug it is incorporated into. In general, it is used to synthesize 2-substituted amino phenyl and hydroxyphenyl pyridines , which could have various effects depending on their specific structures and targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place, sealed in dry, room temperature conditions . These factors can affect its stability and reactivity, which in turn can influence its efficacy in chemical reactions.

Comparison with Similar Compounds

Biological Activity

2-Bromo-5-hydroxypyridine is a heterocyclic compound with significant implications in medicinal chemistry and synthetic organic chemistry. Its molecular formula is C5_5H4_4BrNO, and it has garnered attention for its biological activities and applications as an active pharmaceutical intermediate. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

  • Molecular Weight : 174 g/mol
  • CAS Number : 55717-45-8
  • Melting Point : 133°C to 136°C
  • Solubility : Slightly soluble in water; soluble in methanol.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit antimicrobial properties. A study highlighted that compounds with similar structures showed moderate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific mechanisms of action often involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been evaluated for its efficacy against human fibroblast cells using WST-1 assays, showing promising results with IC50_{50} values indicating significant cytotoxicity . This suggests potential as an anticancer agent, although further studies are necessary to elucidate its mechanisms and optimize its therapeutic index.

Selective C–N Bond Formation

A notable application of this compound is in copper-catalyzed C–N bond formation reactions. This method allows for the selective amination at the C-5 position of pyridine derivatives, leading to high yields of the desired products . The selectivity of this reaction is particularly useful in synthesizing complex molecules for pharmaceutical applications.

Synthesis Routes

The synthesis of this compound can be achieved through various methods, one of which involves the reaction of 6-bromopyridin-3-ylboronic acid with dihydrogen peroxide in the presence of acetic acid . The following table summarizes key synthetic routes:

Route Starting Material Reagents Yield
Route 16-Bromopyridin-3-ylboronic acidDihydrogen peroxide, Acetic acid88%
Route 22-BromopyridineHydroxylamine hydrochlorideVariable

Case Studies and Research Findings

  • Antimicrobial Activity : A study explored the antimicrobial efficacy of several pyridine derivatives, including this compound, against Candida albicans, revealing moderate activity (IC50_{50} ~15 µg/ml) .
  • Cytotoxicity Assessment : In a comparative analysis of cytotoxic effects on various cancer cell lines, it was found that compounds similar to this compound exhibited IC50_{50} values in the nanomolar range, indicating significant potential for further development as anticancer agents .
  • Synthetic Applications : The compound has been utilized in coupling reactions to synthesize substituted amino phenyl and hydroxyphenyl pyridines, showcasing its utility as an active pharmaceutical intermediate .

Properties

IUPAC Name

6-bromopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-5-2-1-4(8)3-7-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEFNEALEPSHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80971087
Record name 6-Bromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55717-40-3, 55717-45-8
Record name 6-Bromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-hydroxypyridine
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